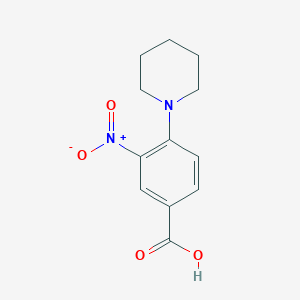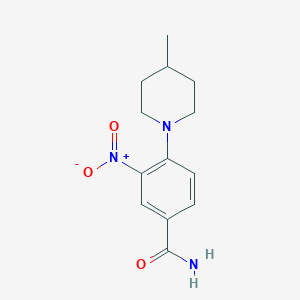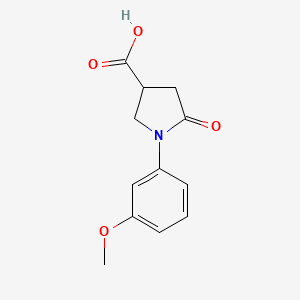
2-cyclopentyl-1H-imidazole-4-carboxylic acid
Vue d'ensemble
Description
“2-cyclopentyl-1H-imidazole-4-carboxylic acid” is a chemical compound that belongs to the class of imidazoles . It has a linear formula of C9H13O2N2Cl1 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of imidazole compounds can be achieved through various methods. One such method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves the use of aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .Molecular Structure Analysis
The molecular structure of “2-cyclopentyl-1H-imidazole-4-carboxylic acid” is represented by the SMILES string O=C(O)C1=CN(C2CCCC2)C=N1 . This indicates that the compound contains a cyclopentyl group attached to the 2-position of an imidazole ring, which is further substituted at the 4-position with a carboxylic acid group .Applications De Recherche Scientifique
Synthesis and Chemical Processes
Continuous Production of Daclatasvir : A high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, including 2-cyclopentyl-1H-imidazole-4-carboxylic acid, is pivotal for synthesizing NS5A inhibitors like daclatasvir (Carneiro, Gutmann, Souza, & Kappe, 2015).
Synthesis of Imidazole-5-Carboxylic Acids : Synthesis and biological activities of imidazole-5-carboxylic acids, including derivatives with alkyl, alkenyl, and hydroxyalkyl substituents, contribute to understanding angiotensin II receptor antagonists (Yanagisawa et al., 1996).
Ruthenium-Catalyzed Acyloxylation : The 2-cyclopentyl-1H-imidazole-4-carboxylic acid structure is involved in ruthenium-catalyzed acyloxylation, demonstrating its use in enhancing specific chemical processes (Wang & Chatani, 2020).
Biological and Pharmacological Activities
Fungicidal Activity : Compounds involving 1-methyl-1H-imidazole-4-carboxylate display significant fungicidal activities, suggesting potential agricultural applications (Mao et al., 2015).
Thromboxane Synthetase Inhibition : Certain 1H-imidazoles, structurally related to 2-cyclopentyl-1H-imidazole-4-carboxylic acid, are effective thromboxane synthetase inhibitors, relevant in cardiovascular research (Cross et al., 1985).
Material Science and Coordination Chemistry
Coordination Polymers : The use of imidazole-based carboxylic acids in constructing coordination polymers is significant for material science, particularly in developing advanced materials with specific structural properties (Guo et al., 2013).
Metal Complex Synthesis : Imidazole carboxylic acids, including variants like 2-cyclopentyl-1H-imidazole-4-carboxylic acid, are key in synthesizing metal complexes, relevant in fields like catalysis and materials chemistry (Al-Daffay & Al‐Hamdani, 2022).
Safety and Hazards
Orientations Futures
The use of imidazole compounds in the construction of metal–organic frameworks (MOFs) for proton conduction research is a promising future direction . The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected for the construction of two highly water-stable Ba(II) and Cd(II) MOFs . These MOFs demonstrated temperature- and humidity-dependent proton conductivities .
Propriétés
IUPAC Name |
2-cyclopentyl-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)7-5-10-8(11-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJVBXKXQDZQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388408 | |
| Record name | 1H-Imidazole-5-carboxylicacid, 2-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-1H-imidazole-4-carboxylic acid | |
CAS RN |
794495-34-4 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 2-cyclopentyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=794495-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-carboxylicacid, 2-cyclopentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)


![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)


![2-[2-(Cyclohexen-1-yl)ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364067.png)

